Epirubicin

Description

Properties

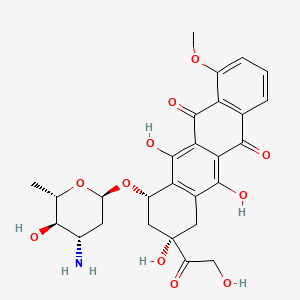

IUPAC Name |

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJJSUZBOXZQNB-VTZDEGQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56390-09-1 (hydrochloride) | |

| Record name | Epirubicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056420452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022987 | |

| Record name | Epirubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epirubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.18e+00 g/L | |

| Record name | Epirubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epirubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56420-45-2 | |

| Record name | Epirubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56420-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epirubicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056420452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epirubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epirubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIRUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z8479ZZ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPIRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epirubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

344.53 °C | |

| Record name | Epirubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epirubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Epirubicin and its Effect on DNA Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular interactions between the anthracycline chemotherapeutic agent, epirubicin, and its primary cellular target, DNA topoisomerase II. It details the mechanism of action, cellular consequences, relevant experimental protocols for its study, and clinical data related to its efficacy.

Core Mechanism of Action: Stabilizing the Cleavage Complex

This compound exerts its cytotoxic effects primarily by acting as a "topoisomerase poison."[1][2][3] It disrupts the normal catalytic cycle of DNA topoisomerase II, an essential enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation.[4][5][6]

The canonical function of topoisomerase II involves creating transient, enzyme-linked double-strand breaks in the DNA backbone. This allows another segment of the DNA duplex to pass through the break, thereby resolving DNA tangles and supercoils.[6][7] The enzyme then re-ligates the broken DNA strands.

This compound's intervention occurs through a multi-step process:

-

DNA Intercalation: The planar ring structure of this compound inserts itself between DNA base pairs.[8][9]

-

Ternary Complex Formation: This intercalation facilitates the formation of a stable ternary complex, consisting of this compound, DNA, and the topoisomerase II enzyme.[10][11]

-

Inhibition of Re-ligation: By binding at the interface of the enzyme-DNA complex, this compound prevents the re-ligation step of the catalytic cycle.[3][11] This traps the topoisomerase II enzyme in a state where it is covalently bound to the 5' ends of the cleaved DNA.[1][2]

This stabilization of the "cleavage complex" transforms a transient enzymatic intermediate into a permanent DNA lesion.[2] When a replication fork encounters this complex, the double-strand break becomes irreversible, triggering a cascade of cellular responses that ultimately lead to apoptotic cell death.[9][11] this compound's activity is most pronounced during the S and G2 phases of the cell cycle, when topoisomerase II activity is highest.[9][12]

Quantitative Data from Clinical Investigations

The efficacy of this compound, often in combination regimens, has been quantified in numerous clinical trials, particularly in the context of breast cancer. The data highlights dose-dependent responses and compares this compound-containing regimens with standard therapies.

Table 1: Adjuvant Therapy for Node-Positive Breast Cancer

| Regimen | Patient Group | Metric | Result | Source |

|---|---|---|---|---|

| FEC 100 (Fluorouracil, this compound 100mg, Cyclophosphamide) | Premenopausal, node-positive | 5-Year Relapse-Free Survival | Higher than FEC 50 | [9] |

| FEC 100 | Premenopausal, node-positive | 5-Year Overall Survival | Higher than FEC 50 | [9] |

| FEC (vs. CMF) | Premenopausal, node-positive | Relapse-Free & Overall Survival | Significant gains for FEC | [13] |

| This compound + Tamoxifen | Postmenopausal, node-positive, hormone receptor-positive | 5-Year Relapse-Free Survival | Significantly increased vs. Tamoxifen alone |[13] |

Table 2: Treatment of Metastatic Breast Cancer

| Regimen Comparison | Metric | Result | Source |

|---|---|---|---|

| FEC (vs. FAC - Doxorubicin-containing) | Therapeutic Efficacy | Therapeutically equivalent | [13] |

| This compound Monotherapy (vs. Doxorubicin Monotherapy) | Therapeutic Efficacy | Therapeutically equivalent |[9] |

Table 3: High-Dose this compound in Previously Treated Lymphoma

| Dose Level | Metric | Result | Source |

|---|---|---|---|

| 120, 150, 180 mg/m² | Overall Response Rate | 58% (2 Complete, 9 Partial Responses) | [14] |

| 120, 150, 180 mg/m² | Median Response Duration | 5 months | [14] |

| 180 mg/m² | Dose-Limiting Toxicity | Lack of hematological recovery by day 21 |[14] |

Note: CMF = Cyclophosphamide, Methotrexate, Fluorouracil; FAC = Fluorouracil, Doxorubicin, Cyclophosphamide.

Experimental Protocols

The study of topoisomerase II poisons like this compound relies on specific in vitro assays to measure enzymatic activity and inhibition.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, a function unique to this class of enzymes.[4][5] Kinetoplast DNA (kDNA), a network of interlocked minicircles from trypanosomes, is the standard substrate.[4][5]

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, approximately 200 ng of kDNA substrate, and distilled water to a final volume of 20 µl (minus the enzyme volume).[5] Place tubes on ice.

-

Inhibitor Addition (Optional): Add the experimental agent (e.g., this compound) dissolved in an appropriate solvent. Include a solvent-only control.

-

Enzyme Addition: Add purified topoisomerase II enzyme or a nuclear cell extract to the reaction mixture.[4][5] For purified enzyme, 1-5 units is a typical starting point; for extracts, a range of 0.1 to 5.0 µg of total protein is recommended.[5]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[4][5]

-

Termination: Stop the reaction by adding 5 µl of 5x loading dye (containing a protein denaturant like SDS and a tracking dye).[4][5]

-

Electrophoresis: Load the samples onto a 0.8% - 1% agarose gel, with or without ethidium bromide.[4][15] Run the gel at 5-10 V/cm for 2-3 hours.[4]

-

Visualization: Stain the gel with ethidium bromide (if not already in the gel), destain with water, and visualize the DNA bands using a UV transilluminator.[4][5]

Interpretation:

-

No Enzyme/Inactive Enzyme: kDNA remains as a large, interlocked network that cannot enter the agarose gel and stays in the loading well.

-

Active Enzyme: Topoisomerase II decatenates the kDNA into individual minicircles (nicked or supercoiled), which migrate into the gel as distinct bands.[15]

-

With Inhibitor (e.g., this compound): The decatenation activity is reduced or abolished, resulting in less minicircle product and more kDNA remaining in the well, depending on the inhibitor concentration.

Topoisomerase II DNA Cleavage Assay

This assay is designed to detect the formation of the stabilized cleavage complex, the hallmark of a topoisomerase II poison.[16]

Methodology:

-

Reaction Setup: Incubate purified topoisomerase IIα enzyme with supercoiled plasmid DNA (e.g., pBR322) in a cleavage assay buffer.[16][17] The reaction is typically performed in a 30 µl volume.[16]

-

Drug Addition: Add the test compound (this compound) to the reaction.

-

Incubation: Incubate at 37°C for 30 minutes.[16]

-

Denaturation: Add SDS (to a final concentration of ~0.2%) to denature the topoisomerase II enzyme. This traps the covalent bond between the enzyme and the DNA.

-

Proteolysis: Add Proteinase K and incubate for a further 30 minutes at 37-45°C to digest the enzyme, leaving a peptide covalently attached to the DNA ends.[16][17]

-

Termination and Loading: Stop the reaction and add loading dye.[16]

-

Electrophoresis: Electrophorese the samples on an agarose gel (e.g., 1.5%) containing ethidium bromide.[17]

-

Visualization: Visualize the DNA bands under UV light.[17]

Interpretation:

-

No Drug/Catalytic Inhibitor: The plasmid DNA will be mostly in its supercoiled form, with some relaxed forms if the enzyme has some relaxation activity.

-

With this compound (Poison): The stabilization of the cleavage complex, followed by denaturation and digestion of the enzyme, results in a linearized form of the plasmid DNA. The intensity of the linear DNA band is proportional to the amount of cleavage complex formed.

Mechanisms of Resistance to this compound

The clinical efficacy of this compound can be limited by the development of drug resistance in cancer cells. Key mechanisms include:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively pump this compound out of the cell, reducing its intracellular concentration.[18]

-

Altered Topoisomerase II: Mutations in the TOP2A gene or decreased expression of the topoisomerase II enzyme can reduce the drug's target, thereby conferring resistance.

-

Enhanced Antioxidant Defenses: this compound can generate reactive oxygen species (ROS).[8] Resistant cells may exhibit increased activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which neutralize these damaging free radicals.[19]

-

Distinct Metabolic Adaptations: Studies have shown that resistance to different anthracyclines can be linked to specific metabolic dependencies. For instance, this compound resistance has been tied to enhanced mitochondrial bioenergetic capacity, whereas doxorubicin resistance is more linked to glutathione metabolism.[20]

Conclusion

This compound is a potent antineoplastic agent whose primary mechanism of action is the poisoning of DNA topoisomerase II. By intercalating into DNA and stabilizing the enzyme-DNA cleavage complex, it induces irreversible double-strand breaks that trigger apoptosis. Its clinical effectiveness, particularly in breast cancer, is well-documented, with dose-intensity being a critical factor for efficacy. Understanding the detailed molecular interactions, the methods used to assay its activity, and the mechanisms by which cancer cells evade its effects is crucial for optimizing its use in current therapeutic regimens and for the development of novel strategies to overcome drug resistance.

References

- 1. DNA Topoisomerases: As target for anti-cancer drugs - Indian J Pharm Pharmacol [ijpp.org.in]

- 2. embopress.org [embopress.org]

- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 7. researchgate.net [researchgate.net]

- 8. HealthTree Foundation for B-Cell Prolymphocytic Leukemia, this compound Treatment Details [healthtree.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Base mutation analysis of topoisomerase II-idarubicin-DNA ternary complex formation. Evidence for enzyme subunit cooperativity in DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cphi-online.com [cphi-online.com]

- 13. This compound: a review of its efficacy as adjuvant therapy and in the treatment of metastatic disease in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 16. inspiralis.com [inspiralis.com]

- 17. 4.5. Topoisomerase II Cleavage Complex Assay [bio-protocol.org]

- 18. Resistant mechanisms of anthracyclines--pirarubicin might partly break through the P-glycoprotein-mediated drug-resistance of human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Combined effect of this compound and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Resistance to different anthracycline chemotherapeutics elicits distinct and actionable primary metabolic dependencies in breast cancer | eLife [elifesciences.org]

Role of Epirubicin in inducing apoptosis vs. necrosis

An In-depth Technical Guide on the Core Mechanisms of Epirubicin-Induced Cell Death: Apoptosis vs. Necrosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a variety of malignancies, including breast and gastric cancers.[1] Its cytotoxic efficacy stems from a multi-faceted mechanism of action that primarily involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2] These actions culminate in the induction of cell cycle arrest and, ultimately, cell death. This technical guide provides a comprehensive examination of the molecular pathways through which this compound induces the two main forms of cell death: apoptosis and necrosis. We will dissect the signaling cascades, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the core mechanisms to offer a clear and detailed understanding for research and drug development professionals.

Core Mechanisms of this compound Cytotoxicity

This compound's anti-cancer activity is initiated through several simultaneous actions at the molecular level:

-

DNA Intercalation: this compound's planar ring structure inserts itself between DNA base pairs, distorting the helical structure.[1][2] This physical disruption interferes with DNA replication and transcription processes, which are critical for rapidly dividing cancer cells.[1]

-

Topoisomerase II Inhibition: The drug stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication.[1][3] This leads to the accumulation of irreversible double-strand breaks, a potent trigger for cell death pathways.[1][2]

-

Generation of Reactive Oxygen Species (ROS): this compound undergoes redox cycling, a process that generates cytotoxic free radicals like superoxide anions and hydrogen peroxide.[1][4] This surge in ROS induces significant oxidative stress, leading to damage of cellular components including DNA, lipids, and proteins, further contributing to its cytotoxic effects.[1][5]

These primary insults trigger a cascade of downstream signaling events that commit the cell to either a programmed, orderly demise (apoptosis) or a more chaotic, inflammatory death (necrosis).

This compound-Induced Apoptosis: A Programmed Demise

Apoptosis is the predominant mode of cell death induced by this compound at therapeutic concentrations. This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis, primarily initiated by intracellular stress such as DNA damage and high ROS levels.[4][6]

-

Sensing and Signal Transduction: DNA damage activates sensor proteins, leading to the stabilization and activation of the p53 tumor suppressor protein.[4][8][9] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family.[10][11]

-

Bcl-2 Family Regulation: this compound shifts the balance of Bcl-2 family proteins towards apoptosis. It causes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6][7][12]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins, particularly Bax, translocate to the mitochondria and form pores in the outer mitochondrial membrane.[6][13] This disrupts the mitochondrial membrane potential (ΔΨm).[4][7]

-

Apoptosome Formation and Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.[6][14] Cytosolic cytochrome c binds to Apaf-1, leading to the assembly of the "apoptosome," which recruits and activates caspase-9.[6][7]

-

Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3, which orchestrates the systematic dismantling of the cell.[6][7][14]

Caption: Intrinsic apoptotic pathway induced by this compound.

The Extrinsic (Death Receptor) Pathway

This compound can also trigger apoptosis via the extrinsic pathway by influencing cell surface death receptors.[6][7]

-

Death Receptor Upregulation: Treatment with this compound can increase the expression of death receptors like Fas and their corresponding ligands (e.g., FasL) on the cell surface.[6][15]

-

DISC Formation: Ligand binding to the death receptor initiates the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), forming the Death-Inducing Signaling Complex (DISC).[6][7]

-

Initiator Caspase Activation: The DISC facilitates the dimerization and auto-activation of an initiator caspase, typically caspase-8.[6][16]

-

Execution Phase: Activated caspase-8 can then proceed via two routes:

-

Direct Activation: It can directly cleave and activate the effector caspase-3.[16]

-

Crosstalk with Intrinsic Pathway: It can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to promote Bax/Bak activation and cytochrome c release, thus amplifying the apoptotic signal through the intrinsic pathway.

-

Notably, studies have shown that this compound can enhance the apoptotic effects of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) by promoting the clustering of death receptors DR4 and DR5 in lipid rafts on the cell membrane.[16]

Caption: Extrinsic apoptotic pathway activated by this compound.

This compound-Induced Necrosis: Uncontrolled Cell Lysis

While apoptosis is the primary mechanism, this compound can induce necrosis, particularly at higher concentrations or under conditions of severe cellular stress.[5] Necrosis is a passive, unregulated form of cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.

The primary driver of this compound-induced necrosis is overwhelming oxidative stress.[1] The massive generation of ROS can lead to:

-

Lipid Peroxidation: Extensive damage to lipids in the cell membrane, leading to a loss of membrane integrity.

-

Mitochondrial Collapse: Severe mitochondrial damage can deplete cellular ATP stores, preventing the energy-dependent process of apoptosis and forcing the cell into necrosis.

-

Secondary Necrosis: Cells that have undergone apoptosis but are not efficiently cleared by phagocytes will eventually undergo secondary necrosis, losing their membrane integrity.[17]

Quantitative Data Presentation

The cellular response to this compound is highly dependent on the cell type and drug concentration.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

| Cell Line | Cancer Type | IC50 Value | Reference |

| U-87 | Glioblastoma | 6.3 µM | [18] |

| SIM-A9 | Microglia | 1.0 µM | [4] |

| 4T1 | Breast Cancer | 5.0 µM | [4] |

| MCF-7 WT | Breast Cancer (Wild-Type) | - | [19] |

| MCF-7 EPI(R) | Breast Cancer (Resistant) | 400-fold > WT | [19] |

| MDA-MB-231 | Breast Cancer | Varies (see source) | [20][21] |

| ZR75-1 | Breast Cancer | Varies (see source) | [20][21] |

Note: IC50 values can vary significantly based on experimental conditions (e.g., exposure time).

Table 2: this compound's Effect on Cell Death Modality

This table summarizes findings on the type of cell death induced by this compound.

| Cell Line | Concentration | Time | Key Observation | Reference |

| MGC803 (Gastric) | 1.18 µg/ml (IC50) | 24 h | Marked increase in apoptosis rate when combined with TRAIL. | [16] |

| SIM-A9 (Microglia) | CC50 (1.0 µM) | 24 h | High levels of apoptosis detected. | [4][8] |

| 4T1 (Breast) | CC50 (5.0 µM) | 24 h | Significant DNA degradation, a feature of apoptosis. | [4] |

| Osteoblasts | 0.1 - 1.0 µM | 24 h | Apoptosis induced via both extrinsic and intrinsic pathways. | [6][7] |

| MCF-7 (Breast) | 0.8 - 1.5 µM | 36 h | No significant increase in apoptotic rate was observed in one study, suggesting cell cycle arrest as the primary outcome at these conditions. | [22] |

Experimental Protocols

Accurate assessment of apoptosis versus necrosis is critical. Below are standardized methodologies for key assays.

Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Culture cells to the desired confluence and induce cell death with this compound for the specified time. Include negative (untreated) and positive controls.

-

Harvest cells (including supernatant for suspension cells) and wash twice with cold 1x PBS.

-

Centrifuge at 300-400 x g for 5-10 minutes and discard the supernatant.[23]

-

-

Staining:

-

Incubation & Analysis:

-

Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Primarily necrotic cells (rare).

-

Protocol: Colorimetric Caspase Activity Assay (Caspase-3, -8, -9)

This assay quantifies the activity of key apoptotic proteases.

-

Lysate Preparation:

-

Treat, harvest, and wash cells as described previously.

-

Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

-

-

Assay Reaction:

-

Determine the protein concentration of the lysate.

-

Add 50-100 µg of protein lysate to each well of a 96-well plate.

-

Add 2x Reaction Buffer containing DTT.

-

Add the appropriate 4mM caspase substrate (e.g., DEVD-pNA for Caspase-3, IETD-pNA for Caspase-8, LEHD-pNA for Caspase-9).

-

-

Incubation & Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase activity.

-

Protocol: Western Blot for Apoptotic Proteins

This technique measures the relative abundance of key proteins.

-

Protein Extraction & Quantification: Prepare cell lysates as described for the caspase assay. Quantify protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Caption: Experimental workflow for assessing this compound-induced cell death.

Conclusion

This compound is a powerful cytotoxic agent that primarily induces apoptosis in cancer cells through the coordinated activation of both the intrinsic and extrinsic pathways. The process is initiated by DNA damage, topoisomerase II inhibition, and the generation of ROS, which converge on mitochondria and death receptor signaling cascades to activate the caspase family of proteases. While apoptosis is the dominant outcome, high drug concentrations or overwhelming oxidative stress can shift the balance towards necrotic cell death. A thorough understanding of these distinct, yet interconnected, cell death mechanisms is paramount for optimizing therapeutic strategies, overcoming drug resistance, and developing novel combination therapies in oncology.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cyclophosphamide and this compound induce high apoptosis in microglia cells while this compound provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aclarubicin-induced ROS generation and collapse of mitochondrial membrane potential in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis in osteoblasts through death-receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclophosphamide and this compound induce high apoptosis in microglia cells while this compound provokes DNA damage and microglial activation at sub-lethal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Frontiers | Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]

- 12. Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound enhances TRAIL-induced apoptosis in gastric cancer cells by promoting death receptor clustering in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Combined effect of this compound and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 22. e-century.us [e-century.us]

- 23. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 24. kumc.edu [kumc.edu]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Epirubicin's Impact on Cell Cycle Progression in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which the anthracycline chemotherapeutic agent, epirubicin, modulates cell cycle progression in cancer cells. This compound is a cornerstone of many chemotherapy regimens, and its efficacy is intrinsically linked to its ability to induce cell cycle arrest and apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its effects, and detailed experimental protocols for studying its impact.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted approach. Its primary mechanism involves the inhibition of DNA topoisomerase II.[1] By intercalating into DNA strands, this compound stabilizes the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands following double-strand breaks.[1] This leads to the accumulation of DNA damage, which in turn activates cell cycle checkpoints.[2] this compound's activity is not cell cycle phase-specific, but it demonstrates maximal cell kill in the S and G2 phases.[3]

Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution

The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| MCF-7 | Breast Cancer | 0.8 µM | 48 hours | Increased (statistically significant) | Not specified | Not specified | [4] |

| MCF-7 | Breast Cancer | 1.5 µM | 48 hours | Increased (statistically significant) | Not specified | Not specified | [4] |

| T47D | Breast Cancer | Not specified | Not specified | Increased | Not specified | Not specified | [4] |

| SK-BR-3 | Breast Cancer | 50 nM | 24 hours | No significant change | Blocked in late S | Blocked in G2 | [3] |

| Ovarian Somatic Cells | Ovarian | 0.5 µM | 24 hours | Not specified | Not specified | Not specified | [5] |

| PC-3 | Prostate Cancer | Not specified | 72 hours | Not specified | Not specified | G2/M arrest observed | [6] |

Signaling Pathways

This compound-induced cell cycle arrest is primarily mediated by two key signaling pathways: the p53-p21 pathway leading to G1 arrest and the ATM/ATR-Chk1/Chk2 pathway leading to G2/M arrest.

G1 Arrest Signaling Pathway

In cancer cells with wild-type p53, DNA damage induced by this compound can lead to the activation of the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the expression of p21WAF1/CIP1, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes, which are essential for the G1/S transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S phase entry and leading to a G1 phase arrest.

This compound-induced G1 cell cycle arrest pathway.

G2/M Arrest Signaling Pathway

The accumulation of DNA double-strand breaks caused by this compound's inhibition of topoisomerase II activates the DNA damage response (DDR) pathway. The sensor proteins ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of DNA damage and activated.[7] These kinases then phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively.[8] Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.[7] Inactivated Cdc25 is unable to remove the inhibitory phosphates from Cyclin B1/Cdc2 (CDK1) complexes. The persistence of inhibitory phosphorylation on Cdc2 prevents its activation and the subsequent entry into mitosis, resulting in a G2/M phase arrest.[3]

This compound-induced G2/M cell cycle arrest pathway.

Experimental Protocols

Cell Synchronization (Double Thymidine Block)

To study the effects of this compound on specific phases of the cell cycle, synchronization of the cell population is often necessary. The double thymidine block method is commonly used to arrest cells at the G1/S boundary.

-

First Thymidine Block: Culture cells to 30-40% confluency. Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.

-

Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh complete medium. Incubate for 9-10 hours.

-

Second Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 15-17 hours.

-

Release into Synchronized Cycle: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium. Cells will now progress through the cell cycle in a synchronized manner. Samples can be collected at various time points for analysis of different cell cycle phases.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify the percentage of cells in different phases of the cell cycle based on their DNA content.

-

Cell Preparation:

-

Culture cells to the desired density and treat with this compound at various concentrations and for different durations.

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blotting for Cell Cycle Regulatory Proteins

Western blotting is used to detect the expression levels of key cell cycle regulatory proteins, such as Cyclin B1 and Cdc2, following this compound treatment.

-

Protein Extraction:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin B1 (e.g., 1:1000 dilution) and Cdc2 (e.g., 1:1000 dilution) overnight at 4°C.[9]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

-

Experimental Workflow for Investigating this compound's Effect on Cell Cycle

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on the cell cycle of a cancer cell line.

Typical experimental workflow for studying this compound's effects.

References

- 1. cdc2 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activated cell cycle checkpoints in this compound-treated breast cancer cells studied by BrdUrd-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. Distinct effects of this compound, cisplatin and cyclophosphamide on ovarian somatic cells of prepuberal ovaries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ProstaCaid induces G2/M cell cycle arrest and apoptosis in human and mouse androgen-dependent and-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Genotoxicity of Epirubicin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epirubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a variety of cancers, including breast and gastric cancers. Its therapeutic efficacy is intrinsically linked to its ability to induce DNA damage in rapidly proliferating cancer cells. However, this same mechanism raises significant concerns regarding its genotoxicity in non-tumor cells, which can lead to severe side effects and an increased risk of secondary malignancies. This technical guide provides a comprehensive investigation into the genotoxicity of this compound and its derivatives. It details the molecular mechanisms of action, presents standardized experimental protocols for genotoxicity assessment, summarizes key quantitative data from preclinical studies, and visualizes the critical signaling pathways and experimental workflows involved.

Mechanisms of this compound-Induced Genotoxicity

This compound exerts its cytotoxic and genotoxic effects through a multi-faceted approach, primarily targeting the nuclear DNA of cells. The core mechanisms are interconnected and collectively contribute to significant genetic instability.

-

Inhibition of Topoisomerase II: this compound's primary mechanism involves poisoning DNA topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2][3] The drug intercalates into DNA and stabilizes the transient topoisomerase II-DNA covalent complex, which prevents the enzyme from re-ligating the DNA strands after creating double-strand breaks (DSBs).[1][3][4] The accumulation of these irreversible DSBs triggers DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[3]

-

DNA Intercalation: The planar ring structure of this compound allows it to slip between the base pairs of the DNA double helix.[3][4] This intercalation physically distorts the DNA structure, interfering with the processes of DNA replication and RNA transcription, thereby inhibiting the synthesis of essential macromolecules.[3]

-

Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, a process that generates cytotoxic free radicals, such as superoxide anions and hydrogen peroxide.[3] These reactive oxygen species (ROS) induce oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA.[3][5] Oxidative DNA damage manifests as base modifications and single-strand breaks, further contributing to the drug's genotoxic profile.[6]

-

Clastogenic and Aneugenic Effects: The consequence of this compound's interaction with DNA is the induction of both structural and numerical chromosomal aberrations.

-

Clastogenicity: The drug's ability to cause DSBs results in chromosome breakage.[7]

-

Aneugenicity: By interfering with topoisomerase II, which is crucial for the proper segregation of sister chromatids during mitosis, this compound can lead to chromosome missegregation, resulting in daughter cells with an abnormal number of chromosomes (aneuploidy).[1][7]

-

Quantitative Genotoxicity Data

The following tables summarize quantitative data from various preclinical studies assessing the genotoxicity of this compound.

Table 1: In Vivo Micronucleus Assay with this compound in Mouse Bone Marrow

| Dose (mg/kg) | Frequency of Micronucleated Polychromatic Erythrocytes (MNPCEs) | PCE/NCE Ratio | Cytotoxicity | Reference |

|---|---|---|---|---|

| 3 | Significant increase vs. control | Not specified | Not specified | [1] |

| 4 | Significant increase vs. control | Significant decrease | Cytotoxic | [2][8] |

| 6 | Peak increase vs. control | Significant decrease | Cytotoxic | [1][2][8] |

| 8 | Significant increase (lower than 6 mg/kg) | Significant decrease | Cytotoxic | [2][8] |

| 10 | Significant increase (lower than 6 & 8 mg/kg) | Significant decrease | Highly Cytotoxic | [2][8] |

| 12 | Significant increase (lower than 6 mg/kg) | Significant decrease | Highly Cytotoxic | [1] |

Note: PCE/NCE (Polychromatic Erythrocyte/Normochromatic Erythrocyte) ratio is an indicator of bone marrow proliferation; a decrease signifies cytotoxicity.

Table 2: In Vitro Genotoxicity of Anthracyclines

| Assay | Drug | Cell Type | Observation | Reference |

|---|---|---|---|---|

| Chromosomal Aberration | This compound | Chinese Hamster Cells | Induction of structural and numerical aberrations | [1] |

| Chromosomal Aberration | Doxorubicin, Idarubicin | Human Lymphocytes | Dose-dependent increase in aberrations (breaks, deletions, exchanges) | [7] |

| Micronucleus Assay | Doxorubicin, Idarubicin | Human Lymphocytes | Statistically significant, dose-dependent increase in micronucleus frequency | [7] |

| γ-H2AX Quantification | This compound, Doxorubicin | HepG2 Cells | Induced almost the same level of γ-H2AX at equimolar concentrations | [9] |

Note: γ-H2AX is a biomarker for DNA double-strand breaks.

Experimental Protocols for Genotoxicity Assessment

Standardized assays are crucial for evaluating the genotoxic potential of this compound derivatives.

Micronucleus Assay (In Vivo)

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Objective: To assess the clastogenic and aneugenic potential of a test compound in the bone marrow erythrocytes of mice.

-

Procedure:

-

Dosing: Administer the test compound (e.g., this compound at doses of 4, 6, 8, and 10 mg/kg) via intraperitoneal injection. A negative control (vehicle) and a positive control (known mutagen) are run in parallel.[2][8][10]

-

Sample Collection: Sacrifice animals at various time points after treatment (e.g., 18, 24, 36, and 48 hours) to capture the peak of micronuclei formation.[10]

-

Cell Harvesting: Aspirate bone marrow from the femurs using fetal calf serum.[10]

-

Slide Preparation: Centrifuge the cell suspension, resuspend the pellet, and prepare smears on clean glass slides.[10]

-

Staining: Air-dry the slides and stain with a solution such as May-Gruenwald followed by Giemsa to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.[10]

-

Scoring: Using a light microscope, score at least 1000 PCEs per animal for the presence of micronuclei. Simultaneously, determine the ratio of PCEs to NCEs to assess bone marrow cytotoxicity.[10]

-

Data Analysis: Compare the frequency of MNPCEs in treated groups to the negative control group using appropriate statistical tests. A significant increase indicates genotoxicity.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.

-

Objective: To quantify DNA damage in cells exposed to a test compound.

-

Procedure:

-

Cell Preparation: Treat the chosen cells (e.g., human lymphocytes, sperm, or a specific cell line) with the this compound derivative at various concentrations and for defined periods.[11]

-

Slide Preparation: Embed the cell suspension in low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis buffer to dissolve cellular and nuclear membranes, leaving the DNA supercoils (nucleoids).

-

Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

-

Electrophoresis: Apply an electric field. DNA fragments, being negatively charged, migrate from the nucleoid towards the anode. The more damage, the more DNA migrates, forming a "comet tail".[11]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Analysis: Examine the slides using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.[12]

-

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to evaluate a compound's potential to induce gene mutations (mutagenicity).

-

Objective: To determine if a test compound can cause reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.[13][14]

-

Procedure:

-

Strain Selection: Use several bacterial strains (e.g., TA98, TA100, TA1535, TA1537) which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).[15][16]

-

Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix), to detect mutagens that require metabolic conversion.[13][15]

-

Exposure: In a test tube, combine the bacterial tester strain, the test compound at several concentrations, and either the S9 mix or a buffer.[13]

-

Plating: Add the mixture to a molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed) and pour it onto a minimal glucose agar plate.[14]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

-

Scoring: Count the number of visible revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to form colonies.

-

Data Analysis: A dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control indicates a mutagenic compound.

-

Signaling Pathways and Visualizations

DNA Damage Response (DDR) Pathway

This compound-induced double-strand breaks activate a complex signaling network known as the DNA Damage Response (DDR). This pathway coordinates DNA repair, cell cycle arrest, and, if necessary, apoptosis.

Caption: this compound-induced DNA Damage Response (DDR) pathway.

Experimental Workflow Visualizations

Caption: Workflow for the In Vivo Micronucleus Assay.

References

- 1. Aneugenic Effects of this compound in Somatic and Germinal Cells of Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Cyclophosphamide and this compound induce high apoptosis in microglia cells while this compound provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-induced oxidative DNA damage and evidence for its repair in lymphocytes of cancer patients who are undergoing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chromosomal aberration and micronucleus studies of two topoisomerase (II) targeting anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic effect of this compound in mouse bone marrow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing genotoxic effects of chemotherapy agents by a robust in vitro assay based on mass spectrometric quantification of γ-H2AX in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Parallel evaluation of doxorubicin-induced genetic damage in human lymphocytes and sperm using the comet assay and spectral karyotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

Methodological & Application

Application Notes and Protocols: Epirubicin Treatment in 3D Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers.[1][2] This increased physiological relevance is crucial for preclinical drug screening and understanding mechanisms of drug resistance. Epirubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent for various cancers, including breast and ovarian cancer.[3][4] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of cytotoxic free radicals, ultimately leading to the inhibition of DNA and RNA synthesis and cell death.[3][5][6]

This document provides a detailed protocol for the treatment of 3D cancer cell spheroids with this compound, outlining methods for spheroid formation, drug administration, and subsequent analysis of cell viability and treatment efficacy.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a multi-faceted attack on cancer cells. It intercalates into the DNA strands, distorting the helical structure and thereby inhibiting DNA and RNA synthesis.[3][6] A critical aspect of its function is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the complex between topoisomerase II and DNA, this compound leads to irreversible DNA strand breaks.[3][6] Furthermore, this compound can generate reactive oxygen species (ROS), which cause damage to DNA, proteins, and cell membranes.[6]

Caption: Mechanism of action of this compound leading to cancer cell death.

Experimental Protocols

Protocol 1: Cancer Cell Spheroid Formation

This protocol describes the generation of uniform cancer cell spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

-

Cancer cell line of choice (e.g., MCF-7, MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well or 384-well ULA round-bottom plates

-

Hemocytometer or automated cell counter

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Culture cancer cells in standard tissue culture flasks to 70-80% confluency.[7]

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete culture medium and collect the cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue staining. Cell viability should be >90%.[7][8]

-

Dilute the cell suspension to the desired seeding density. The optimal seeding density depends on the cell line and should be determined empirically (typically ranging from 1,000 to 10,000 cells per well for a 96-well plate).[9]

-

Carefully dispense the cell suspension into the wells of the ULA plate. Avoid touching the bottom of the wells with the pipette tip.[7]

-

Centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to facilitate cell aggregation at the bottom of the wells.[10]

-

Incubate the plate in a humidified incubator. Spheroid formation can take from 24 hours to several days, depending on the cell line.[7][10]

-

Monitor spheroid formation daily using a light microscope.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with this compound.

Materials:

-

Pre-formed cancer cell spheroids in ULA plates

-

This compound hydrochloride

-

Complete cell culture medium

-

Serological pipettes and multichannel pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and store it according to the manufacturer's instructions.

-

On the day of the experiment, prepare a series of this compound dilutions in complete culture medium to achieve the desired final concentrations.

-

Carefully remove approximately half of the culture medium from each well containing a spheroid. Be cautious not to aspirate the spheroids.

-

Gently add an equal volume of the this compound-containing medium (or fresh medium for untreated controls) to each well.

-

Return the plate to the humidified incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Proceed with downstream analysis, such as viability assays or imaging.

Caption: Experimental workflow for this compound treatment of 3D spheroids.

Protocol 3: Cell Viability Assessment (ATP Assay)

This protocol describes the use of a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D) to determine cell viability in spheroids.

Materials:

-

This compound-treated spheroids in ULA plates

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Opaque-walled multiwell plates suitable for luminescence reading

-

Plate shaker

-

Luminometer

Procedure:

-

Remove the ULA plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Carefully transfer the spheroids and a portion of the surrounding medium to an opaque-walled plate.

-

Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

-

Add a volume of the reagent equal to the volume of medium in each well.[9]

-

Place the plate on a plate shaker for 5 minutes to induce cell lysis.[9]

-

Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[9][11]

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage relative to the untreated control spheroids.

Protocol 4: Live/Dead Staining and Imaging

This protocol allows for the visualization of viable and dead cells within the spheroid structure.

Materials:

-

This compound-treated spheroids in ULA plates

-

Live/Dead staining solution (e.g., Calcein-AM and Propidium Iodide (PI) in PBS)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Prepare a working solution of Calcein-AM (stains live cells green) and PI (stains dead cells red) in PBS or culture medium.

-

Carefully remove a portion of the medium from the wells and replace it with the staining solution.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Image the spheroids using a fluorescence microscope with appropriate filters for green and red fluorescence.

-

Acquire images, potentially as Z-stacks, to visualize the distribution of live and dead cells throughout the spheroid.[8]

Data Presentation

Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Cell Cultures

| Cell Line | Culture Condition | This compound IC50 (µM) | Reference |

| TNBC Cell Lines | 2D | Generally lower | [1] |

| 3D | Significantly higher | [1] | |

| Breast Cancer Cell Lines | 2D | Lower | [12] |

| (MCF-7, MDA-MB-231, BT-474) | 3D | Higher (cell line dependent) | [12] |

Note: Specific IC50 values can vary significantly based on the cell line, spheroid size, treatment duration, and viability assay used. Studies consistently show that cells grown in 3D cultures exhibit increased resistance to chemotherapeutic agents, including this compound, as reflected by higher IC50 values compared to 2D cultures.[1][12]

Table 2: Spheroid Metrics for Efficacy Assessment

| Metric | Description | Method of Measurement |

| Spheroid Diameter/Volume | Change in spheroid size over the course of treatment. | Brightfield microscopy and image analysis software. |

| Spheroid Circularity | A measure of the roundness of the spheroid, which can indicate disintegration. | Image analysis software. |

| Viable Cell Area | The area within the spheroid stained by viability dyes (e.g., Calcein-AM). | Fluorescence microscopy and image analysis. |

| Dead Cell Area | The area within the spheroid stained by cell death markers (e.g., Propidium Iodide). | Fluorescence microscopy and image analysis. |

Signaling Pathways in 3D Culture and this compound Treatment

The transition from 2D to 3D culture can significantly alter intracellular signaling pathways, contributing to changes in drug sensitivity. For instance, some studies report a shift from PI3K/AKT to MAPK signaling in 3D cultures of breast cancer cells.[13] this compound treatment itself can modulate various signaling cascades. One study has suggested that this compound may enhance the anti-cancer effects of radiation by downregulating the JAK/STAT1 pathway in hepatocellular carcinoma.[14] Understanding these alterations is key to interpreting drug responses in 3D models.

Caption: Altered signaling pathways in 3D culture and with this compound treatment.

Conclusion

The protocols and data presented here provide a framework for researchers to effectively utilize 3D spheroid models for the evaluation of this compound's anti-cancer activity. By adopting these more physiologically relevant models, scientists can gain deeper insights into drug efficacy, resistance mechanisms, and the complex interplay between cancer cells and their microenvironment, ultimately contributing to the development of more effective cancer therapies.

References

- 1. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Methods in cancer research: Assessing therapy response of spheroid cultures by life cell imaging using a cost-effective live-dead staining protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. corning.com [corning.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Evaluation of chemotherapeutics in a three-dimensional breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Enhances the Anti-Cancer Effects of Radioactive 125I Seeds in Hepatocellular Carcinoma via Downregulation of the JAK/STAT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Content Screening of Epirubicin Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing High-Content Screening (HCS) to quantitatively assess the efficacy of Epirubicin. This compound, an anthracycline antibiotic, is a widely used chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2] HCS allows for the simultaneous measurement of multiple phenotypic changes in individual cells, providing a detailed and quantitative understanding of a drug's mechanism of action.

This compound's Mechanism of Action: A Multi-faceted Approach to Cancer Cell Death

This compound's primary mechanisms of action include:

-

DNA Intercalation: this compound inserts itself between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.

-

Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA unwinding, which leads to the accumulation of DNA double-strand breaks.

-

Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids.

These actions collectively trigger cellular stress responses, culminating in cell cycle arrest, typically at the G0/G1 or G2/M phases, and the induction of apoptosis.[1][3]

Signaling Pathway of this compound-Induced Cell Death

The following diagram illustrates the key signaling events initiated by this compound, leading to apoptosis.

Caption: this compound-induced DNA damage activates ATM/ATR, leading to p53-mediated cell cycle arrest and apoptosis.

High-Content Screening Experimental Workflow

The following diagram outlines the general workflow for a multiplexed HCS assay to evaluate this compound's efficacy.

Caption: A streamlined workflow for HCS-based analysis of this compound's effects on cancer cells.

Detailed Protocols

Protocol 1: Multiplexed HCS Assay for Cell Viability, Apoptosis, and DNA Damage

This protocol enables the simultaneous quantification of cell number, apoptosis induction (via cleaved caspase-3), and DNA double-strand breaks (via γH2AX foci formation).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

This compound hydrochloride

-

384-well, black, clear-bottom microplates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-cleaved caspase-3, Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG, Alexa Fluor 568-conjugated goat anti-mouse IgG

-

Hoechst 33342 nuclear stain

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed cells into a 384-well microplate at a density that ensures they are in a logarithmic growth phase and will be sub-confluent at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations of this compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Fixation and Permeabilization:

-

Gently aspirate the medium and wash the cells once with PBS.

-

Fix the cells by adding 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.

-

Wash twice with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with a cocktail of primary antibodies (anti-cleaved caspase-3 and anti-γH2AX) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a cocktail of corresponding Alexa Fluor-conjugated secondary antibodies and Hoechst 33342 diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Add PBS to the wells for imaging.

-

-

Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue), Alexa Fluor 488 (green), and Alexa Fluor 568 (red).

-

Image Analysis: Use image analysis software to:

-

Identify nuclei based on the Hoechst 33342 signal.

-

Quantify the number of cells per well (cell viability).

-

Measure the mean fluorescence intensity of cleaved caspase-3 in the cytoplasm of each cell (apoptosis).

-

Identify and count the number of γH2AX foci within each nucleus (DNA damage).

-

Protocol 2: HCS Assay for Cell Cycle Analysis

This protocol allows for the quantification of cell cycle distribution based on DNA content.

Materials:

-

Same as Protocol 1, excluding antibodies.

-

Propidium Iodide (PI) staining solution with RNase A.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

-

Cell Fixation:

-

Aspirate the medium and wash with PBS.

-

Fix the cells with ice-cold 70% ethanol for at least 1 hour at -20°C.

-

-

Staining:

-

Wash the cells twice with PBS.

-

Add PI/RNase A staining solution to each well and incubate for 30 minutes at room temperature in the dark.

-

-

Image Acquisition: Acquire images using a high-content imager with appropriate filter sets for PI.

-

Image Analysis:

-

Identify nuclei and measure the integrated nuclear intensity of the PI signal for each cell.

-

Generate a histogram of the integrated nuclear intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Data Presentation

Quantitative data from HCS assays should be summarized in tables for clear comparison of dose-dependent effects of this compound.

Table 1: this compound-Induced Changes in Cell Viability, Apoptosis, and DNA Damage

| This compound (µM) | Cell Count (% of Control) | Apoptotic Cells (%) | Average γH2AX Foci per Nucleus |

| 0 (Control) | 100 ± 5.2 | 3.1 ± 0.8 | 1.2 ± 0.3 |

| 0.1 | 85.3 ± 4.1 | 12.5 ± 2.1 | 8.7 ± 1.5 |

| 0.5 | 52.1 ± 3.5 | 35.8 ± 3.9 | 25.4 ± 3.1 |

| 1.0 | 28.7 ± 2.9 | 68.2 ± 5.6 | 42.1 ± 4.5 |

| 5.0 | 10.4 ± 1.8 | 85.1 ± 6.2 | 55.8 ± 5.2 |